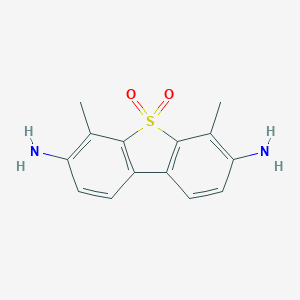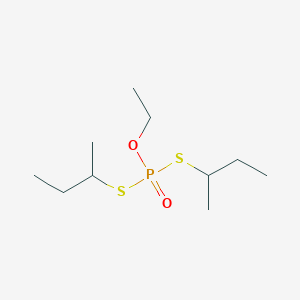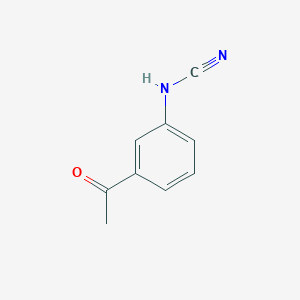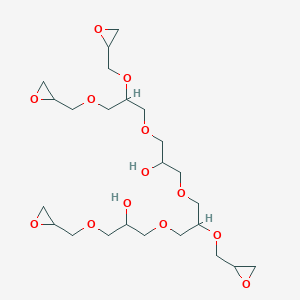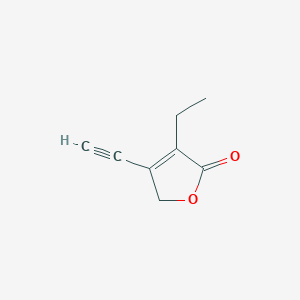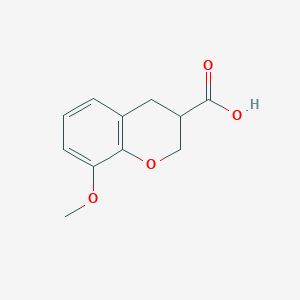
8-Methoxy-chroman-3-carboxylic acid
Vue d'ensemble
Description
8-Methoxy-chroman-3-carboxylic acid is a chemical compound belonging to the chromanone family. It is known for its potential applications in various chemical syntheses and has been the subject of various studies focusing on its synthesis, molecular structure, and properties.
Synthesis Analysis
The synthesis of derivatives related to 8-Methoxy-chroman-3-carboxylic acid often involves reactions such as nucleophilic addition, accompanied by the opening of the pyrone ring, as demonstrated in the study of a related compound by Dziewulska-Kułaczkowska & Bartyzel (2011) (Dziewulska-Kułaczkowska & Bartyzel, 2011). Other methods include the decarboxylative cascade radical cyclization as shown in the synthesis of chroman-4-one derivatives by Hu et al. (2018) (Hu et al., 2018).
Molecular Structure Analysis
The crystal and molecular structure of compounds closely related to 8-Methoxy-chroman-3-carboxylic acid, such as 5-Methoxyindole-2-carboxylic acid, have been determined using X-ray diffraction analysis, infrared spectra, and density functional calculations by Morzyk-Ociepa et al. (2004) (Morzyk-Ociepa et al., 2004).
Chemical Reactions and Properties
The chemical properties of 8-Methoxy-chroman-3-carboxylic acid derivatives are influenced by substituents and molecular structure. For instance, Kanne et al. (1984) demonstrated how methyl substitution affects photoaddition reactions in methoxypsoralens, a related compound class (Kanne et al., 1984).
Physical Properties Analysis
The physical properties such as thermal stability and hydrogen bonding patterns can be significant, as shown in the study of a similar chromanone by Dziewulska-Kułaczkowska & Bartyzel (2011), where thermal stability up to 128°C was observed (Dziewulska-Kułaczkowska & Bartyzel, 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different functional groups and conditions, are integral to understanding 8-Methoxy-chroman-3-carboxylic acid. Studies like those by Hu et al. (2018) provide insight into the reactivity under various conditions, particularly in the context of synthesizing chroman-4-one derivatives (Hu et al., 2018).
Applications De Recherche Scientifique
1. Anticancer Activity Against Liver Cancer
- Summary of Application: 8-Methoxycoumarin-3-carboxamides have been found to have potent anticancer activity against liver cancer cells . The compounds were designed and synthesized to investigate their antiproliferative activity against HepG2 cells, a widely studied liver cancer cell line .
- Methods of Application: A series of 8-methoxycoumarin-3-carboxamide analogues were produced using a versatile synthetic approach . The antiproliferative activity of these compounds was then assessed .
- Results: Among the screened compounds, compound 5 exhibited the most potent antiproliferative activity (IC 50 = 0.9 µM), outperforming the anticancer drug staurosporine (IC 50 = 8.4 µM), while showing minimal impact on normal cells . The compound was found to induce cell cycle arrest during the G1/S phase and trigger apoptosis in HepG2 cells .
2. Inhibition of Growth of Cancer Cells
- Summary of Application: A series of novel coumarin-3-carboxamide derivatives were designed and synthesized to evaluate their biological activities . The compounds showed potential to inhibit the growth of cancer cells .
- Methods of Application: The compounds were synthesized and their biological activities were evaluated . The compounds were tested against gram-positive and gram-negative bacteria and cancer cells .
- Results: The 4-fluoro and 2,5-difluoro benzamide derivatives were found to be the most potent derivatives against HepG2 cancer cell lines (IC 50 = 2.62–4.85 μM) and HeLa cancer cell lines (IC 50 = 0.39–0.75 μM) . The activities of these two compounds were comparable to that of the positive control doxorubicin .
3. Targeting Caspase-3/7 and β-Tubulin Polymerization
- Summary of Application: 8-Methoxycoumarin-3-carboxamides have been found to have potent anticancer activity against liver cancer cells by targeting caspase-3/7 and β-tubulin polymerization .
- Methods of Application: A series of 8-methoxycoumarin-3-carboxamide analogues were produced using a versatile synthetic approach . The antiproliferative activity of these compounds was then assessed .
- Results: Compound 5 exhibited the ability to activate caspase3/7 protein and substantially inhibited β-tubulin polymerization activity in HepG2 cells . Molecular modelling analysis further affirmed the high binding affinity of compound 5 toward the active cavity of β-tubulin protein .
4. Visible-Light Synthesis of 4-Substituted-Chroman-2-Ones and 2-Substituted-Chroman-4-Ones
- Summary of Application: 8-Methoxy-chroman-3-carboxylic acid has been used in the visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones .
- Methods of Application: The reaction involves two independent decarboxylation processes: the first one initiating the cycle and the second completing the process . Visible light, photoredox catalyst, base, anhydrous solvent and inert atmosphere constitute the key parameters for the success of the developed transformation .
- Results: The protocol proved applicable for coumarin-3-carboxylic acids and chromone-3-carboxylic acids as well as N - (acyloxy)phthalimide which served as precursors of the corresponding alkyl radicals .
5. Anticancer Activity Against Various Cancer Types
- Summary of Application: A novel series of N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides were designed and synthesized to investigate their antiproliferative activity against various cancer cells .
- Methods of Application: A versatile synthetic approach was developed to produce a series of 8-methoxycoumarin-3-carboxamide analogues with meticulous structural features . Their antiproliferative activity was then assessed .
- Results: Compound 5 exhibited the most potent antiproliferative activity among the screened compounds (IC 50 = 0.9 µM), outperforming the anticancer drug staurosporine (IC 50 = 8.4 µM), while showing minimal impact on normal cells . The compound was found to induce cell cycle arrest during the G1/S phase and trigger apoptosis in various cancer cells .
6. Synthesis of Chroman-2-Ones and Chroman-4-Ones
- Summary of Application: 8-Methoxy-chroman-3-carboxylic acid has been used in the visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones .
- Methods of Application: The reaction involves two independent decarboxylation processes: the first one initiating the cycle and the second completing the process . Visible light, photoredox catalyst, base, anhydrous solvent and inert atmosphere constitute the key parameters for the success of the developed transformation .
- Results: The protocol proved applicable for coumarin-3-carboxylic acids and chromone-3-carboxylic acids as well as N - (acyloxy)phthalimide which served as precursors of the corresponding alkyl radicals .
Propriétés
IUPAC Name |
8-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-4-2-3-7-5-8(11(12)13)6-15-10(7)9/h2-4,8H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXQMXYVEKCYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390332 | |
| Record name | 8-Methoxy-chroman-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-chroman-3-carboxylic acid | |
CAS RN |
108088-19-3 | |
| Record name | 8-Methoxy-chroman-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine](/img/structure/B21702.png)


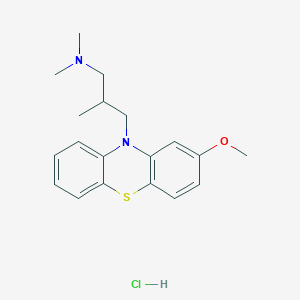


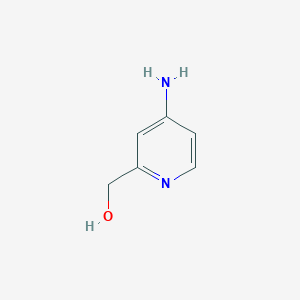
![6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B21730.png)
